REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]([OH:13])[C:9]([OH:12])=[CH:10][CH:11]=1)([O-:5])=[O:4].I[CH:15]([CH3:17])[CH3:16]>CS(C)=O>[CH:15]([O:12][C:9]1[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=1[OH:13])([CH3:17])[CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
603 mg
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting dark mixture was stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |